Cas no 52636-61-0 (Benzenesulfonic acid,4-[[4-[2-[2-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]phenyl]amino]-3-nitro-)

Benzenesulfonic acid,4-[[4-[2-[2-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]phenyl]amino]-3-nitro- structure
52636-61-0 structure
Product Name:Benzenesulfonic acid,4-[[4-[2-[2-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]phenyl]amino]-3-nitro-
CAS-nummer:52636-61-0
MF:C26H22N4O8S2
MW:582.604883670807
CID:377674
PubChem ID:104268
Update Time:2025-04-19

Benzenesulfonic acid,4-[[4-[2-[2-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]phenyl]amino]-3-nitro- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenesulfonic acid,4-[[4-[2-[2-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]phenyl]amino]-3-nitro-
    • 4-((4-((2-Methyl-4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)phenyl)amino)-3-nitrobenzenesulfonic acid
    • 4-(4-((2-Methyl-4-(((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)-3-nitrobenzenesulphonic acid
    • Benzenesulfonic acid, 4-((4-((2-methyl-4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)phenyl)amino)-3-nitro-
    • Benzenesulfonic acid, 4-((4-(2-(2-methyl-4-(((4-methylphenyl)sulfonyl)oxy)phenyl)diazenyl)phenyl)amino)-3-nitro-
    • 4-[[4-[[2-Methyl-4-[[(4-methylphenyl)sulfonyl] oxy] phenyl]azo]phenyl] amino]-3-nitrobenzenesulfonic acid
    • 52636-61-0
    • DTXSID1068776
    • SCHEMBL14023358
    • AKOS025310845
    • EINECS 258-060-0
    • SCHEMBL13461109
    • MFCD00137504
    • 4-[4-[[2-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-3-nitrobenzenesulfonic acid
    • Benzenesulfonic acid, 4-[[4-[[2-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]phenyl]amino]-3-nitro-
    • NS00032544
    • Inchi: 1S/C26H22N4O8S2/c1-17-3-10-22(11-4-17)40(36,37)38-21-9-13-24(18(2)15-21)29-28-20-7-5-19(6-8-20)27-25-14-12-23(39(33,34)35)16-26(25)30(31)32/h3-16,27H,1-2H3,(H,33,34,35)/b29-28+
    • InChI-sleutel: KGSAVDJVMKFBJP-ZQHSETAFSA-N
    • LACHT: S(C1C=CC(C)=CC=1)(=O)(=O)OC1C=CC(=C(C)C=1)/N=N/C1C=CC(=CC=1)NC1C=CC(=CC=1[N+](=O)[O-])S(=O)(=O)O

Berekende eigenschappen

  • Exacte massa: 582.08806
  • Monoisotopische massa: 582.087905
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 40
  • Aantal draaibare bindingen: 8
  • Complexiteit: 1090
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 197
  • XLogP3: 6.2

Experimentele eigenschappen

  • Dichtheid: 1.46
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.667
  • PSA: 177.63
Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.